3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine
Description
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine is a secondary amine derivative featuring a 1,2,3-triazole ring linked to a branched aliphatic chain. The compound is commercially available as a dihydrochloride salt, supplied by multiple manufacturers (e.g., LEADER Biochemical Group, Wuhan Senwe Century Chemical Co.) with certifications such as FDA, ISO, and REACH, suggesting its use in pharmaceutical or agrochemical research .
The structural confirmation of similar compounds relies on techniques like NMR, X-ray crystallography, and elemental analysis, often employing SHELX software for refinement .
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-1-(triazol-1-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)7(8)5-11-4-3-9-10-11/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
UAASKDIQYJCLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole derivatives . The general reaction scheme involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of triazole compounds often employs continuous flow methods to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Observations :
- The target’s aliphatic chain may enhance solubility compared to aromatic-backboned analogs (e.g., TOZ 1a/1b).
Stability and Degradation
TOZ derivatives (1a/1b) exhibited instability in simulated gastric fluid, undergoing degradation likely due to acid-sensitive oxazolidinone or carbamate groups . The target compound’s dihydrochloride salt form and lack of labile ester/oxazolidinone motifs may confer superior gastric stability, though experimental validation is absent in the evidence.
Biological Activity
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine (CAS No. 2034156-86-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
- Molecular Formula : C7H15N4
- Molecular Weight : 154.21 g/mol
- CAS Number : 2034156-86-8
Synthesis
The synthesis of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Antimicrobial Activity
Research indicates that 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, particularly those resistant to conventional treatments. The minimum inhibitory concentrations (MICs) reported suggest that this compound could serve as a lead for developing new antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Anticancer Activity
In vitro studies have shown that 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
A detailed analysis revealed the following effects on cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| MCF7 | 15 |
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. Modifications at specific positions on the triazole ring or the butane chain can significantly influence potency and selectivity. For instance, substituents that enhance hydrophobic interactions or hydrogen bonding capabilities tend to improve biological activity.
Key Findings:
- Hydrophobicity : Increased hydrophobic character correlates with enhanced membrane permeability and bioavailability.
- Substituent Effects : Electron-donating groups at the para position of aromatic rings improve anticancer activity by stabilizing the interaction with target proteins.
Case Studies
Several case studies illustrate the therapeutic potential of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Treatment
In preclinical trials involving animal models, administration of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine resulted in tumor size reduction and improved survival rates compared to untreated controls. These findings support further investigation into its application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
